![molecular formula C33H27NO6 B613525 Fmoc-D-Asp-OFm CAS No. 214852-35-4](/img/structure/B613525.png)
Fmoc-D-Asp-OFm
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Overview
Description
Fmoc-D-Asp-OFm, also known as N-Fmoc-L-aspartic acid alpha-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis . It has a molecular weight of 533.6 and a molecular formula of C33H27NO6 .
Synthesis Analysis
This compound has been used in the synthesis of hydrogels suitable for bone tissue engineering . The compound self-assembles into well-ordered fibrous structures, which are targeted toward calcium binding and act as nucleation points for the binding of available phosphate groups . The synthesis process involves the use of protecting groups and leads to the formation of three-dimensional networks .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C33H27NO6 . The Fmoc group is used as a protective group in the synthesis process .Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OFm involves the self-assembly of the compound into biocompatible and stable nanostructures suitable for tissue engineering applications . The self-assembling fibrous structures bind to calcium and act as nucleation points for the binding of available phosphate groups .
Safety and Hazards
Fmoc-D-Asp-OFm is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . It is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use non-sparking tools .
Future Directions
The self-assembly of Fmoc-D-Asp-OFm into hydrogels suitable for bone tissue engineering presents a promising future direction . The compound’s ability to form well-ordered fibrous structures that bind to calcium and act as nucleation points for the binding of available phosphate groups could have significant implications for the field of regenerative medicine .
properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-SSEXGKCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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